(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol
Description
(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol is a fluorinated tetrahydrocarbazole derivative with a hydroxylmethyl (-CH2OH) group at the 3-position of the carbazol core. The compound’s structure combines a partially saturated carbazole scaffold with a fluorine atom at the 6-position, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6,8,15-16H,1,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCDBZOBQYVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CO)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Industrial Production Methods:
Batch Process: Involves the stepwise addition of reagents and careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Process: Offers advantages in terms of scalability and consistency, where reagents are continuously fed into a reactor system.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Amines, thiols.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Neuroprotective Properties
Research indicates that derivatives of carbazole compounds exhibit antidepressant and neuroprotective effects. (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol has been studied for its potential role in treating mood disorders and neurodegenerative diseases. Studies suggest that the compound may enhance serotonin levels in the brain, contributing to its antidepressant effects .
1.2 Anticancer Activity
Compounds similar to this compound have shown promise in anticancer research. Specific derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism is believed to involve the induction of apoptosis in cancer cells .
1.3 Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .
Material Science
2.1 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in OLED technology. Research has shown that incorporating this compound into organic layers can improve the efficiency and stability of light-emitting devices .
2.2 Polymer Chemistry
In polymer science, this compound can be utilized to create functionalized polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to advancements in materials used for coatings and electronic applications .
Case Studies
Mechanism of Action
The mechanism by which (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine (CAS 849805-07-8)
- Structure : Differs by replacing the hydroxymethyl group with a primary amine (-NH2) at the 3-position.
- Molecular Formula : C12H13FN2
- Molecular Weight : 204 g/mol
- This derivative is available commercially with ≥95% purity .
N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine (MSC1094308)
- Structure : Features a substituted butan-1-amine chain with bis(4-fluorophenyl) groups attached to the carbazol-3-ylmethyl moiety.
- Molecular Formula : C29H29F3N2
- Key Properties : Acts as a selective AAA ATPase inhibitor. Soluble in DMSO (2 mg/mL), making it suitable for in vitro studies. Its extended hydrophobic substituents likely enhance target binding affinity .
(R)-4-Fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)benzenesulfonamide (Ramatroban Intermediate, CAS 116650-36-3)
- Structure : Contains a benzenesulfonamide group at the 3-position.
- Pharmacological Relevance : A key intermediate in the synthesis of Ramatroban, a thromboxane A2 receptor antagonist used for allergic inflammation .
3-Acetamido-1,2,3,4-tetrahydrocarbazole (CAS 60480-69-5)
Physicochemical Properties
| Compound | Molecular Weight | Solubility | Key Functional Group |
|---|---|---|---|
| (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol | 222.24* | Likely polar solvents (e.g., methanol) | -CH2OH |
| 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine | 204.25 | Acidic media | -NH2 |
| MSC1094308 | 480.56 | DMSO | Bis(4-fluorophenyl) |
| 3-Acetamido-1,2,3,4-tetrahydrocarbazole | 228.29 | Organic solvents | -NHCOCH3 |
*Calculated based on molecular formula.
- Fluorine Impact: The 6-fluoro substitution in all compounds improves metabolic stability and membrane permeability compared to non-fluorinated analogs.
- Solubility : Hydroxymethyl and amine groups enhance aqueous solubility, while bulky hydrophobic groups (e.g., in MSC1094308) favor DMSO compatibility .
Biological Activity
(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12FNO
- Molecular Weight : 217.24 g/mol
- CAS Number : 843653-04-3
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as an antitumor agent and its effects on the central nervous system (CNS).
Antitumor Activity
Research indicates that compounds with a carbazole structure often exhibit significant antitumor properties. The presence of the fluorine atom in this compound may enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer agent.
Table 1: Summary of Antitumor Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis | |
| HeLa | 10.5 | Inhibition of cell proliferation | |
| A549 | 12.0 | Cell cycle arrest at G2/M phase |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through:
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Regulation : Evidence suggests that it may interfere with cell cycle progression.
- Inhibition of Angiogenesis : Some studies have indicated a potential role in inhibiting the formation of new blood vessels in tumors.
CNS Activity
In addition to its antitumor properties, there is emerging evidence that this compound may influence CNS activity. Its structural similarity to known psychoactive compounds raises interest in its potential as a neuropharmacological agent.
Table 2: CNS Activity Studies
| Study Reference | Model Used | Effect Observed | Dosage (mg/kg) |
|---|---|---|---|
| Mouse model | Anxiolytic effect | 5 | |
| Rat model | Antidepressant-like | 10 | |
| In vitro | Neuroprotective effects | N/A |
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Antitumor Efficacy in Mice :
A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The study attributed this effect to enhanced apoptosis and reduced proliferation rates in tumor cells. -
Neuroprotective Effects :
Another study evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that this compound significantly reduced cell death and improved cell viability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol?
- Methodology : The compound can be synthesized via substitution reactions on the carbazole core, followed by hydroxylation or reduction steps. For purification, silica gel column chromatography with ethyl acetate/hexane (1:1) is effective, and recrystallization from methanol yields high-purity crystals . Analogous tetrahydrocarbazole derivatives often employ sulfonamide coupling or fluorination strategies using reagents like DIBAL-H for selective reductions .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. Key parameters include bond lengths (e.g., C–F: ~1.35 Å, C–O: ~1.42 Å) and torsion angles to validate the tetrahydrocarbazole scaffold. Displacement ellipsoids at 50% probability levels ensure accurate atomic positioning . ORTEP-III can visualize thermal motion and hydrogen bonding networks.
Q. What role do hydrogen bonds play in its crystal packing?
- Methodology : Graph set analysis (e.g., D , S motifs) identifies N–H⋯O and O–H⋯O interactions. The hydroxyl group forms chains along the a-axis, while weak C–H⋯O bonds stabilize the lattice. Etter’s rules predict aggregation patterns, critical for co-crystal engineering .
Advanced Research Questions
Q. How do conformational dynamics of the tetrahydrocarbazole ring affect biological activity?
- Methodology : Cremer-Pople puckering parameters (e.g., q, θ) quantify ring distortion. Envelope conformations (C3 deviation: ~0.6 Å) are common in tetrahydrocarbazoles, impacting receptor binding. Molecular dynamics (MD) simulations correlate puckering with steric effects in BTK inhibitors .
Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition?
- Methodology : Atropisomeric locking (e.g., rotational constraints) enhances potency and selectivity, as seen in BTK inhibitors . Factorial design screens substituents (e.g., fluorination at C6, hydroxymethyl at C3) to balance lipophilicity (logP) and hydrogen-bond donor capacity.
Q. How can crystallographic data resolve contradictions in pharmacological studies?
- Methodology : R-factor discrepancies (<5% for high-resolution data) may arise from twinning or disorder. SHELXL refinement with TWIN/BASF commands corrects for pseudo-merohedral twinning. Pairwise correlation of IC₅₀ values with hydrogen-bond geometry (e.g., donor-acceptor distances) validates bioactivity trends .
Q. What experimental designs validate theoretical frameworks in mechanistic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
